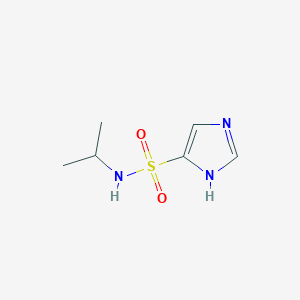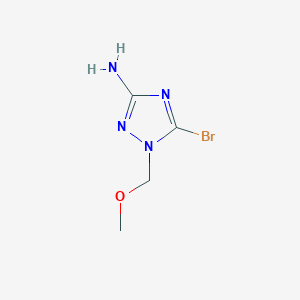
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and an amine group at the 3-position of the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of oxidized derivatives such as triazole N-oxides.
Reduction Reactions: Formation of reduced derivatives such as triazolines.
Applications De Recherche Scientifique
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the methoxymethyl group contribute to its binding affinity and specificity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1H-1,2,4-triazole: Lacks the methoxymethyl and amine groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(methoxymethyl)-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may reduce its binding affinity and specificity for certain molecular targets.
5-bromo-1H-1,2,4-triazol-3-amine: Lacks the methoxymethyl group, which may affect its solubility and overall chemical properties.
Uniqueness
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of all three functional groups (bromine, methoxymethyl, and amine) on the triazole ring.
Propriétés
Formule moléculaire |
C4H7BrN4O |
|---|---|
Poids moléculaire |
207.03 g/mol |
Nom IUPAC |
5-bromo-1-(methoxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H7BrN4O/c1-10-2-9-3(5)7-4(6)8-9/h2H2,1H3,(H2,6,8) |
Clé InChI |
OYIWBPAOLNPIRR-UHFFFAOYSA-N |
SMILES canonique |
COCN1C(=NC(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


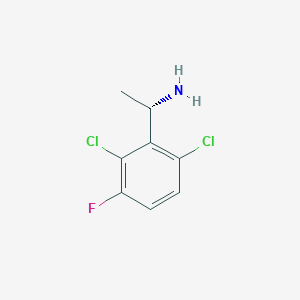
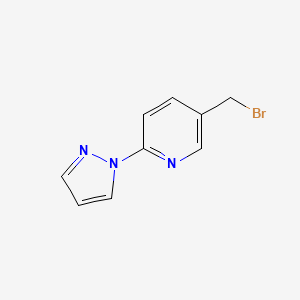
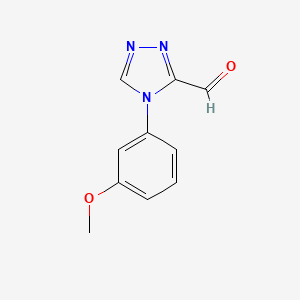
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)


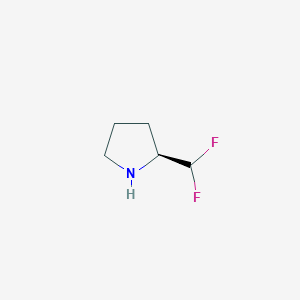
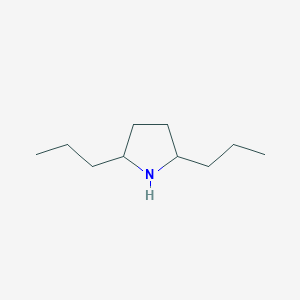
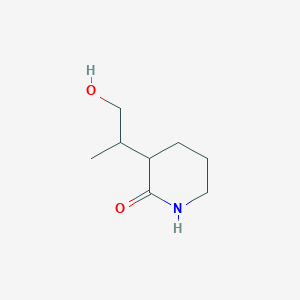
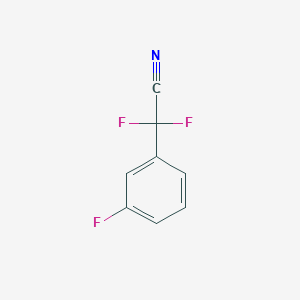

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
